N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea
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Overview
Description
N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a morpholine ring and a carbamothioyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea typically involves multiple steps. One common method includes the reaction of 2,2-dimethylpropanamide with 2-(morpholin-4-ylcarbonyl)phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the carbamothioyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Derivatives with different functional groups replacing the original ones
Scientific Research Applications
N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its interactions with biological molecules, including proteins and enzymes, which can provide insights into its potential as a therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}propanamide
- 2,2-dimethyl-N-{[2-(4-morpholinylcarbonyl)phenyl]carbamothioyl}propanamide
Uniqueness
N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is unique due to its specific molecular structure, which includes a morpholine ring and a carbamothioyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential pharmacological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[[2-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H23N3O3S/c1-17(2,3)15(22)19-16(24)18-13-7-5-4-6-12(13)14(21)20-8-10-23-11-9-20/h4-7H,8-11H2,1-3H3,(H2,18,19,22,24) |
InChI Key |
WZRYDFFRTHKIKO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCOCC2 |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCOCC2 |
Origin of Product |
United States |
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